molecular formula C4H5NO3 B570876 3-amino-4-hydroxy-5H-furan-2-one CAS No. 114480-40-9

3-amino-4-hydroxy-5H-furan-2-one

Cat. No.: B570876
CAS No.: 114480-40-9
M. Wt: 115.088
InChI Key: MZFPGEKBYLEISY-UHFFFAOYSA-N
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Description

3-amino-4-hydroxy-5H-furan-2-one is a heterocyclic organic compound that features a furan ring with amino and hydroxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxy-5H-furan-2-one can be achieved through several methods. One common approach involves the multi-component condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines. This reaction is typically carried out by refluxing in acetic acid, resulting in good to high yields .

Another method involves the transformation of 2-oxocarboxylic acids, formylation, or carboxylation of functionalized aromatic (heterocyclic) compounds, as well as synthetic modifications of furan derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis of furan derivatives often involves similar multi-component reactions and transformations of readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-hydroxy-5H-furan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse furan derivatives .

Scientific Research Applications

3-amino-4-hydroxy-5H-furan-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-hydroxy-5H-furan-2-one is unique due to the presence of both amino and hydroxy groups on the furan ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

4-amino-3-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c5-3-2(6)1-8-4(3)7/h6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFPGEKBYLEISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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